Diisobutyl adipate

Description

DIBA is a natural product found in Karenia mikimotoi and Gymnodinium nagasakiense with data available.

Structure

3D Structure

Properties

IUPAC Name |

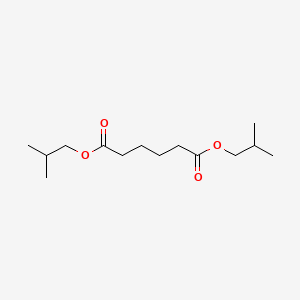

bis(2-methylpropyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOFJDLLWVCMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036690 | |

| Record name | Diisobutyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [Hawley], Clear colourless liquid; Bland aroma | |

| Record name | Hexanedioic acid, 1,6-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278-280 °C, BP: 186-8 °C @ 15 mm Hg, 279.00 °C. @ 760.00 mm Hg | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in most org solvents; insol in water, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9534 g/cu cm @ 19 °C, 0.950-0.956 (20°) | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00563 [mmHg] | |

| Record name | Diisobutyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-04-8, 68954-45-0 | |

| Record name | Diisobutyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedioic acid, di-C4-13-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OPY05ZY7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C, -20.00 °C. @ 760.00 mm Hg | |

| Record name | DIISOBUTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diisobutyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diisobutyl Adipate: Chemical Properties and Structure

Introduction

This compound (DIBA) is a diester of adipic acid and isobutyl alcohol.[1][] It is a colorless, transparent, oily liquid with a mild, pleasant odor.[3][4][5] DIBA is widely utilized across various industries, primarily as a plasticizer, emollient, and solvent. In the pharmaceutical and research sectors, its properties are leveraged in formulation development and as a chemical intermediate. This guide provides a comprehensive overview of the chemical properties and structure of this compound.

Chemical Structure

This compound is systematically known as bis(2-methylpropyl) hexanedioate. The structure consists of a central six-carbon adipic acid backbone with two isobutyl ester groups attached at either end.

-

Molecular Formula: C₁₄H₂₆O₄

-

Linear Formula: [-CH₂CH₂CO₂CH₂CH(CH₃)₂]₂

-

Synonyms: Diisobutyl hexanedioate, Adipic acid diisobutyl ester, Hexanedioic acid, bis(2-methylpropyl) ester

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and industrial processes.

| Property | Value | Reference |

| Molecular Weight | 258.35 g/mol | |

| Appearance | Colorless, odorless liquid | |

| Density | 0.954 g/mL at 25 °C | |

| Boiling Point | 293 °C | |

| Melting Point | -17 °C | |

| Flash Point | >110 °C | |

| Vapor Pressure | 15.1 Pa at 20 °C | |

| Refractive Index | 1.432 at 20 °C | |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| LogP | 4.3 at 30 °C |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commercially produced through the Fischer esterification of adipic acid with isobutyl alcohol, typically in the presence of an acid catalyst.

Materials:

-

Adipic acid

-

Isobutyl alcohol

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A mixture of adipic acid, an excess of isobutyl alcohol, and a catalytic amount of sulfuric acid in toluene is refluxed in a round-bottom flask fitted with a Dean-Stark apparatus.

-

The reaction proceeds by heating the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess isobutyl alcohol and toluene are removed under reduced pressure using a rotary evaporator.

-

The crude product is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The final product, this compound, is purified by vacuum distillation.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical synthesis of this compound from adipic acid and isobutyl alcohol.

References

Diisobutyl adipate CAS number and synonyms

An In-depth Technical Guide to Diisobutyl Adipate

Introduction

This compound (DIBA) is the diester of isobutyl alcohol and adipic acid. It is a versatile organic compound with a primary function as a plasticizer, emollient, and solvent in various industrial and commercial applications.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

CAS Number: 141-04-8[2]

Synonyms:

-

Bis(2-methylpropyl) hexanedioate[2]

-

Hexanedioic acid, bis(2-methylpropyl) ester[2]

-

Adipic acid, diisobutyl ester[2]

-

DIBA

-

Ftaflex DIBA

-

Plasthall DIBA

-

Isobutyl adipate

-

NSC 6343

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C14H26O4 | |

| Molecular Weight | 258.35 g/mol | |

| Appearance | Colorless, odorless liquid | |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Table 2: Thermal and Physical Constants

| Property | Value | Reference(s) |

| Melting Point | -17 °C to -20 °C | |

| Boiling Point | 278-280 °C | |

| Density | 0.9534 g/cm³ at 19 °C | |

| Flash Point | >110 °C | |

| Refractive Index | 1.4301 at 20 °C | |

| Vapor Pressure | 0.00563 mmHg |

Table 3: Spectral Data

| Technique | Key Information | Reference(s) |

| GC-MS | Spectra available in databases. | |

| IR Spectra | FTIR and ATR-IR spectra are available. | |

| NMR Spectra | 1H NMR and 13C NMR data are available for structural confirmation. |

Applications in Research and Development

This compound is primarily used as a plasticizer for polymers like PVC and in cosmetic formulations as an emollient to provide a non-greasy feel. For research professionals, its well-characterized properties make it a useful reference standard in analytical methods for detecting plasticizers in various matrices, including food packaging and biological samples. It has also been mentioned in the context of developing antimicrobial agents and for use in yeast two-hybrid assays to identify ligand-dependent interactions between nuclear hormone receptors and coactivators.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the direct esterification of adipic acid with isobutyl alcohol.

Materials:

-

Adipic acid

-

Isobutyl alcohol

-

Sulfuric acid (catalyst)

-

Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate)

-

Round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Combine adipic acid, an excess of isobutyl alcohol, and a catalytic amount of sulfuric acid in the round-bottom flask. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.

-

Heat the mixture to reflux. Water produced during the esterification is continuously removed.

-

After the reaction is complete (as monitored by the cessation of water collection), cool the mixture.

-

Wash the resulting crude product with water to remove any remaining acid and alcohol.

-

Perform a dealcoholization step, typically through distillation, to remove excess isobutyl alcohol.

-

Add a refining agent to the crude product and stir for approximately one hour to improve the color and purity.

-

Filter the mixture to remove the refining agent, yielding the final this compound product.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the determination of this compound in a sample matrix, such as human serum, adapted from published methods.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

Solid-phase extraction (SPE) cartridges (e.g., containing dimethyl butylamine groups)

-

Solvents for extraction and elution (e.g., n-hexane, methanol, dichloromethane)

-

Internal standard (e.g., diisooctyl phthalate)

-

Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

-

Sample Preparation and Extraction:

-

For a liquid sample like serum, an internal standard is added.

-

The sample is then subjected to a solid-phase extraction (SPE) procedure for cleanup and concentration. The SPE cartridge is first conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

-

-

GC-MS Analysis:

-

An aliquot of the final extract is injected into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen

-

-

MS Conditions:

-

Operated in electron ionization (EI) mode.

-

Data is acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.

-

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Visualizations

Synthesis Workflow

Analytical Workflow

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may be irritating to the eyes, respiratory system, and skin. Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. When heated to decomposition, it may emit acrid smoke and irritating fumes.

Conclusion

This compound is a well-characterized diester with significant applications in the polymer and cosmetic industries. For the scientific community, its defined properties make it a valuable compound for use as an analytical standard and a starting point for further research into its potential applications, including in the development of new materials and formulations. The provided protocols for synthesis and analysis offer a foundation for its use in a laboratory setting.

References

Diisobutyl Adipate: A Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of diisobutyl adipate, a diester of adipic acid and isobutyl alcohol. Widely utilized as a plasticizer, emollient, and solvent in various industrial and pharmaceutical applications, a clear understanding of its chemical identity is paramount.[1][2] This document summarizes its key molecular data in a structured format.

Core Molecular Data

The fundamental chemical identifiers for this compound are presented below. This data is essential for accurate chemical analysis, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₄ | [3][4][5] |

| Molecular Weight | 258.35 g/mol | |

| IUPAC Name | bis(2-methylpropyl) hexanedioate | |

| Canonical SMILES | CC(C)COC(=O)CCCCC(=O)OCC(C)C | |

| InChI Key | RDOFJDLLWVCMRU-UHFFFAOYSA-N |

Logical Relationship of Molecular Properties

The relationship between the common name, chemical formula, and molecular weight of a compound is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound relies on standard analytical chemistry techniques. While specific experimental records for this compound are extensive, the general methodologies are as follows:

1. Mass Spectrometry for Molecular Weight and Formula Determination:

-

Objective: To determine the exact mass of the molecule and its fragmentation pattern to confirm the molecular formula.

-

Methodology:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into a mass spectrometer, typically using an ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

-

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 258.18310931 Da), which allows for the unambiguous determination of the elemental composition (C₁₄H₂₆O₄).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the connectivity of atoms within the molecule, thus verifying the structure implied by the molecular formula.

-

Methodology:

-

A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in a strong magnetic field within an NMR spectrometer.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are analyzed to confirm the presence of the isobutyl and adipate moieties and their ester linkage.

-

These well-established techniques provide the foundational data presented in this guide, ensuring accuracy and reliability for research and development applications.

References

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C14H26O4 | CID 8831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 141-04-8 [chemicalbook.com]

- 5. This compound CAS 141-04-8 DIBA - Buy this compound, 141-04-8, DIBA Product on BOSS CHEMICAL [bosschemical.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Diisobutyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for diisobutyl adipate (DIBA), a versatile diester with applications ranging from a plasticizer to an emollient in cosmetic and pharmaceutical formulations. This document details the core chemical reactions, catalytic systems, experimental protocols, and purification methods involved in the production of high-purity DIBA. Quantitative data from various synthesis routes are summarized in comparative tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 141-04-8), with the chemical formula C₁₄H₂₆O₄, is the diester of adipic acid and isobutanol. It is a colorless, odorless, and oily liquid characterized by its low volatility and excellent compatibility with a wide range of polymers. These properties make it a valuable component in many industrial applications, including as a plasticizer for vinyl and cellulose resins, a solvent, and a film-forming agent. In the pharmaceutical and cosmetic industries, its non-greasy feel and emollient properties are highly valued in topical formulations.

The synthesis of this compound is primarily achieved through the esterification of adipic acid with isobutanol. The process is a reversible reaction, and thus, its industrial viability hinges on the effective removal of the water byproduct to drive the reaction towards the product side, as well as the use of efficient catalysts to increase the reaction rate.

Core Synthesis Pathway: Esterification

The fundamental chemical reaction for the synthesis of this compound is the Fischer-Speier esterification of adipic acid with two molecules of isobutanol. This reaction is typically catalyzed by an acid.

Reaction:

Adipic Acid + 2 Isobutanol ⇌ this compound + 2 Water

HOOC(CH₂)₄COOH + 2 (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂OOC(CH₂)₄COOCH₂CH(CH₃)₂ + 2 H₂O

The continuous removal of water is a critical step to shift the equilibrium towards the formation of the this compound product.[1][2]

Caption: General synthesis pathway for this compound.

Catalytic Systems in this compound Synthesis

A variety of catalysts can be employed to enhance the rate of esterification. The choice of catalyst influences reaction conditions, yield, and the overall cost-effectiveness of the process.

Commonly Used Catalysts:

-

Mineral Acids: Sulfuric acid is a conventional and effective catalyst. However, it can lead to side reactions and corrosion issues.

-

Organic Acids: p-Toluenesulfonic acid is another common homogeneous catalyst.

-

Lewis Acids: Metal salts such as ferric chloride (FeCl₃·6H₂O) have been shown to be effective catalysts, particularly under microwave irradiation.

-

Solid Acids: To simplify catalyst removal and minimize corrosion, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), and supported acids (e.g., SO₄²⁻/TiO₂-MoO₃) are utilized.[3]

-

Organometallic Catalysts: Titanates, such as tetrabutyl titanate, are used in industrial processes for their high activity.

-

Biocatalysts: Lipases, such as Candida antarctica lipase B, offer a green and highly selective alternative for the synthesis of adipate esters.

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various experimental setups for the synthesis of adipate esters, providing a comparison of different catalytic systems and their performance.

| Catalyst System | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference/Notes |

| FeCl₃·6H₂O (Microwave) | 1:40 | Not specified | 0.5 | 88.8 (Esterification Rate) | For dibutyl adipate, a close analog.[4] |

| Candida antarctica lipase B | 1:2 to 1:32.8 | 45 | 6 | 90 | In cyclohexane solvent. For dibutyl adipate.[4] |

| Ionic Liquid | 1:4 | 70-80 | Not specified | 99 | For various dialkyl succinates and adipates. Catalyst could be recycled 10 times. |

| Titanium Tetrahydroxide | 2:1:2 (Adipic Acid:1,3-Butanediol:n-Butanol) | Not specified | 14+ | ~25 (Dibutyl Adipate) | Complex reaction mixture. |

| Solid Superacid (SO₄²⁻/TiO₂-MoO₃) | Not specified | Not specified | Not specified | Not specified | Mentioned as a catalyst for dibutyl adipate synthesis. |

| Concentrated Sulfuric Acid | Not specified | Boiling Reflux | Not specified | Not specified | Part of a described industrial process for di-n-butyl adipate. |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of adipate esters.

Protocol 1: Microwave-Assisted Synthesis of Dibutyl Adipate using FeCl₃·6H₂O

This protocol is for the synthesis of dibutyl adipate and can be adapted for this compound.

-

Materials:

-

Adipic acid: 1.46g (0.01 mol)

-

n-butanol: 29.6g (0.4 mol)

-

FeCl₃·6H₂O: 2.0g (0.007 mol)

-

Sodium carbonate solution

-

Deionized water

-

-

Equipment:

-

Three-necked quartz flask

-

Water separator

-

Thermometer

-

Reflux condenser

-

Modified microwave reactor

-

-

Procedure:

-

Combine adipic acid, n-butanol, and FeCl₃·6H₂O in the three-necked quartz flask equipped with a water separator, thermometer, and reflux condenser.

-

Shake the mixture until the solids are dissolved.

-

Place the flask in a modified microwave reactor and apply microwave radiation at a power of 130W for 30 minutes.

-

After the reaction, allow the mixture to cool slightly.

-

Neutralize the reaction solution to a weakly acidic pH.

-

Wash the solution sequentially with water, a dilute sodium carbonate solution, and again with water.

-

Dry the organic layer.

-

Distill off the excess n-butanol at atmospheric pressure.

-

Distill the remaining product under reduced pressure to obtain pure dibutyl adipate. This procedure yielded 2.29g of dimethyl adipate, with an esterification rate of 88.8%.

-

Protocol 2: Enzymatic Synthesis of Dibutyl Adipate

This protocol details a biocatalytic approach to adipate ester synthesis.

-

Materials:

-

Adipic acid (1.0 mmol)

-

n-butanol (2.0-32.8 mmol)

-

(Nano)biocatalyst (Candida antarctica lipase B): 10-200 mg/mmol of dicarboxylic acid

-

Cyclohexane (solvent)

-

Decane (internal standard)

-

Acetonitrile

-

Aluminum oxide (for chromatography)

-

Dichloromethane (for chromatography)

-

-

Equipment:

-

10 mL round-bottom flask

-

Thermostatic shaker

-

Gas chromatograph with flame ionization detector (GC-FID)

-

Rotary evaporator

-

Filtration apparatus

-

Column for chromatography

-

-

Procedure:

-

Introduce the (nano)biocatalyst into the round-bottom flask.

-

Add decane, solvent (cyclohexane), adipic acid, and n-butanol to the flask.

-

Place the reaction mixture in a thermostatic shaker at 25-45°C with shaking at 250 rpm for 2-24 hours.

-

Monitor the reaction progress by periodically taking small samples, diluting with acetonitrile, and analyzing by GC-FID.

-

Upon completion, filter the reaction mixture to remove the biocatalyst and wash the catalyst with cyclohexane.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and excess alcohol.

-

Purify the resulting ester by column chromatography using aluminum oxide as the stationary phase and dichloromethane as the eluent.

-

Manufacturing Process and Purification

The industrial-scale manufacturing of this compound involves several key stages beyond the initial esterification reaction.

Caption: A typical manufacturing process flow for this compound.

Purification Steps:

-

Water Washing: After the esterification reaction, the crude product is washed with water to remove any water-soluble impurities.

-

Neutralization: An alkaline solution, such as sodium carbonate, is used to neutralize and remove any residual acidic catalyst.

-

Dealcoholization: Excess isobutanol is removed, typically through distillation, and can be recycled back into the process.

-

Refining: A refining agent may be added to the crude product to improve its color and purity. One patented method uses a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate. After stirring with the refining agent, the mixture is filtered. This process can yield a product with a purity of 99.5% and a color of less than 30 on the platinum-cobalt scale.

-

Filtration: The final step is to filter the refined product to remove any remaining solid impurities, resulting in the final high-purity this compound.

-

Vacuum Distillation: For very high purity applications, vacuum distillation can be employed to separate the this compound from any less volatile impurities.

Conclusion

The synthesis and manufacturing of this compound are well-established processes centered around the catalytic esterification of adipic acid and isobutanol. The efficiency of the process is highly dependent on the choice of catalyst and the effective removal of water to drive the reaction to completion. While traditional acid catalysts are effective, the use of solid acid catalysts and biocatalysts is gaining traction due to advantages in terms of catalyst recovery, reduced corrosion, and improved environmental profile. The purification process, involving washing, neutralization, dealcoholization, and refining, is crucial for obtaining a high-purity product suitable for demanding applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding of these processes to aid researchers and professionals in the development and optimization of this compound synthesis.

References

Diisobutyl Adipate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisobutyl adipate (DIBA) in various organic solvents. Understanding the solubility characteristics of this versatile diester is crucial for its effective application as a plasticizer, emollient, and solvent in the pharmaceutical, cosmetic, and polymer industries. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical framework for its application.

Core Properties of this compound

This compound is a clear, colorless, and odorless liquid with the chemical formula C14H26O4. It is synthesized by the esterification of adipic acid with isobutyl alcohol.[1] Its primary functions include acting as a plasticizer to enhance the flexibility and durability of polymers, as an emollient in topical preparations to soften and smooth the skin, and as a solvent in various formulations.[2][3]

Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Solubility | Notes |

| Ethanol | Polar Protic | Soluble | - |

| Methanol | Polar Protic | Slightly Soluble | - |

| Chloroform | Polar Aprotic | Slightly Soluble | - |

| Water | Polar Protic | Insoluble | Reported values include 18.08 mg/L and 42.7 mg/L at 25°C. |

Note: The term "soluble" indicates that this compound is likely miscible or forms a solution at significant concentrations. "Slightly soluble" suggests limited solubility. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Vials with screw caps

-

Syringes and syringe filters

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a calibrated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound determined in the saturated solution (e.g., in g/100 mL or mol/L).

-

Logical Framework for this compound Application

The selection of an appropriate solvent for a formulation containing this compound is critical and depends on the intended application and the desired properties of the final product. The following diagram illustrates the logical relationships influencing this decision-making process.

Caption: Logical workflow for selecting an optimal solvent for this compound formulations.

Conclusion

This compound's favorable solubility in a wide range of organic solvents makes it a highly versatile excipient in various scientific and industrial applications. While precise quantitative solubility data remains sparse in publicly available literature, the provided qualitative information and the outlined experimental protocol offer a solid foundation for researchers and formulation scientists. The logical framework presented can guide the selection of appropriate solvent systems to harness the full potential of this compound in developing innovative and effective products.

References

- 1. What is this compound - Properties & Specifications [adress-chemical.com]

- 2. This compound CAS 141-04-8 DIBA - Buy this compound, 141-04-8, DIBA Product on BOSS CHEMICAL [bosschemical.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C14H26O4 | CID 8831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisobutyl Adipate: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Diisobutyl adipate (DIBA) is a diester of adipic acid and isobutyl alcohol. It is a colorless, odorless oily liquid widely utilized across various industries. Primarily known for its role as a plasticizer, emollient, and solvent, its specific physicochemical properties make it a subject of interest in material science, cosmetics, and potentially in specialized pharmaceutical formulations. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application, handling, and behavior in various formulations.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless, odorless liquid | [1] |

| Boiling Point | 278-280 °C at 760 mmHg | [1][2] |

| 293 °C | [3][4] | |

| 186-188 °C at 15 mmHg | ||

| Melting Point | -17 °C | |

| -20 °C | ||

| Density | 0.954 g/mL at 25 °C | |

| 0.9534 g/cm³ at 19 °C | ||

| 0.950-0.956 g/cm³ at 20 °C | ||

| Solubility | Insoluble in water. Soluble in most organic solvents. | |

| Water Solubility: 42.7 mg/L at 25 °C | ||

| Vapor Pressure | 0.00563 mmHg (est.) | |

| 0.004 mmHg at 25 °C (est.) | ||

| Flash Point | >110 °C (>230 °F) | |

| 112.78 °C (235 °F) TCC | ||

| Refractive Index | 1.4301 at 20 °C | |

| 1.432 at 20 °C/D | ||

| 1.428-1.434 at 20 °C | ||

| Viscosity | 20 cP at 20 °C |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Reference |

| IUPAC Name | bis(2-methylpropyl) hexanedioate | |

| CAS Number | 141-04-8 | |

| Molecular Formula | C₁₄H₂₆O₄ | |

| Molecular Weight | 258.35 g/mol | |

| SMILES | CC(C)COC(=O)CCCCC(=O)OCC(C)C | |

| InChIKey | RDOFJDLLWVCMRU-UHFFFAOYSA-N |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. It is resistant to light and mild acids. However, as an ester, it is susceptible to hydrolysis under strong alkaline conditions or in the presence of highly concentrated acids, which would break it down into its constituent molecules: adipic acid and isobutyl alcohol. When heated to decomposition, it emits acrid smoke and irritating fumes.

Synthesis of this compound

The primary method for producing this compound is through the direct esterification of adipic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid.

Caption: Synthesis of this compound via Acid-Catalyzed Esterification.

Experimental Protocols

Synthesis of this compound (Industrial Method)

This protocol is adapted from an industrial preparation method and outlines the direct esterification of adipic acid and isobutyl alcohol.

Materials and Equipment:

-

Adipic acid

-

Isobutyl alcohol

-

Sulfuric acid (catalyst)

-

Sodium carbonate solution (for neutralization) or a refining agent mixture (e.g., calcium hydroxide, magnesium hydroxide, magnesium sulfate)

-

Deionized water

-

500 L reactor with heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

-

Filtration system

Procedure:

-

Esterification Reaction:

-

Charge the reactor with adipic acid, isobutyl alcohol, and a catalytic amount of sulfuric acid. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.

-

Heat the mixture to its boiling point while stirring continuously.

-

Maintain the reaction at reflux. Water produced during the esterification is continuously removed from the reaction mixture using the water-oil separator.

-

Monitor the reaction until no more water is generated, indicating the completion of the esterification.

-

-

Neutralization and Washing:

-

After cooling, the crude product is washed. Add water to the mixture, stir, and then allow the layers to separate. Remove the aqueous layer.

-

To neutralize the remaining acid catalyst, wash the organic layer with a dilute sodium carbonate solution until the washings are neutral. Alternatively, a solid refining agent can be added and stirred for approximately one hour.

-

-

Dealcoholization and Purification:

-

Remove the excess unreacted isobutyl alcohol from the crude product, typically via distillation.

-

If a solid refining agent was used, filter the mixture to remove the solids.

-

For higher purity, the final product can be distilled under reduced pressure to yield purified this compound.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the determination and quantification of this compound in various samples, such as plastics, environmental matrices, or biological fluids.

Objective: To identify and quantify this compound in a sample matrix.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column like a DB-5ms)

-

Helium (carrier gas)

-

Sample containing this compound

-

Appropriate organic solvent for extraction (e.g., hexane, dichloromethane)

-

Internal standard (e.g., diisooctyl phthalate)

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample.

-

Perform a solvent extraction to isolate the analyte from the sample matrix. Sonication or Soxhlet extraction can be employed.

-

For complex matrices like serum or food, a cleanup step using SPE is often required to remove interferences. The extract is passed through an SPE cartridge, and the analyte is then eluted with a suitable solvent.

-

Concentrate the final extract to a known volume and add a known amount of an internal standard.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of ~250-300 °C. Inject 1 µL of the sample extract in split or splitless mode.

-

Oven Temperature Program: An initial temperature of ~150 °C held for a few minutes, followed by a ramp of 10-20 °C/min up to a final temperature of ~300 °C, held for several minutes. This program separates components based on their boiling points and column interactions.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the transfer line and ion source temperatures (e.g., 250 °C and 230 °C, respectively). Operate in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) mode for high sensitivity and specific quantification of this compound.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by its retention time, which should match that of a pure standard.

-

Confirm the identity by comparing the mass spectrum of the peak to a reference spectrum from a library.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. The internal standard is used to correct for variations in injection volume and instrument response.

-

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, making it suitable for confirming the synthesis and purity of this compound.

Objective: To obtain an infrared spectrum of this compound to confirm the presence of its characteristic functional groups.

Materials and Equipment:

-

FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

-

Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Apply a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Spectral Interpretation:

-

Analyze the resulting spectrum for characteristic absorption bands of an aliphatic ester:

-

C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: Strong peaks in the 1100-1300 cm⁻¹ region, corresponding to the C-O-C stretching of the ester linkage.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching of C-H bonds in the aliphatic alkyl chains.

-

-

The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) from a carboxylic acid indicates the complete conversion of adipic acid.

-

References

Diisobutyl Adipate: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisobutyl adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, primarily utilized as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics and food packaging.[1][2] This technical guide provides an in-depth review of the toxicological profile of DIBA, presenting key data from a range of studies. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential biological effects of this compound. Overall, this compound is considered to have low acute toxicity and is not a significant skin or eye irritant.[1] However, recent studies suggest potential interactions with metabolic pathways that warrant further investigation.[3]

Chemical and Physical Properties

This compound is a clear, colorless, and odorless liquid.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 141-04-8 | |

| Molecular Formula | C14H26O4 | |

| Molecular Weight | 258.36 g/mol | |

| Boiling Point | 278-280 °C | |

| Melting Point | -20 °C | |

| Flash Point | 123 - 130 °C | |

| Water Solubility | 18.08 mg/L | |

| log Kow | 4.019 |

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Intraperitoneal | 5.676 mg/kg | |

| LD50 | Rat | Oral | 5950 uL/kg | |

| LD50 | Guinea Pig | Oral | 12300 uL/kg |

Skin and Eye Irritation

Studies on both animals and humans have shown that this compound is not a significant skin or eye irritant.

| Test | Species | Results | Reference |

| Skin Irritation | Human Volunteers | No indication of irritation after 24 hours of exposure to 100% DIBA. | |

| Skin Irritation | Human Volunteers | No indication of irritation after 20 days of exposure to 100% DIBA. | |

| Skin Irritation | Mice | No indication of irritation after twice-daily exposure for 14 days to undiluted DIBA. | |

| Skin Irritation | Rabbits | No indication of irritation after 1 day of exposure to undiluted DIBA. | |

| Eye Irritation | Rabbits | No indication of irritation when presumably 100% DIBA was instilled in the eye. |

Sensitization

No data was identified regarding the skin sensitization potential of this compound specifically. However, a related compound, dibutyl adipate, was not found to be a sensitizer in a guinea pig maximization test at a concentration of 25%.

Genotoxicity

Limited data is available on the genotoxicity of this compound. However, the closely related dibutyl adipate was not genotoxic in either bacterial or mammalian test systems.

Reproductive and Developmental Toxicity

There is limited information available specifically for the reproductive and developmental toxicity of this compound. However, studies on the structurally similar dibutyl adipate showed a significant increase in fetal gross abnormalities in rats given intraperitoneal injections at 1.75 ml/kg on three separate days during gestation. No effect was seen in animals given 1.05 ml/kg. It is important to note that diisobutyl phthalate (DIBP), another structurally related compound, has been shown to cause male reproductive toxicity in animal studies.

Mechanistic Toxicology: Interaction with PPARγ

Recent research has explored the potential for this compound to interact with cellular signaling pathways. An in silico and in vitro study suggested that DIBA may act as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism.

Signaling Pathway

Molecular docking studies indicated a strong affinity of DIBA for the ligand-binding domain of PPARγ. In vitro experiments using murine and human hepatocytes demonstrated that exposure to DIBA led to an increase in intracellular lipid content and altered the expression of genes related to the PPARγ signaling pathway and lipid metabolism. The target genes regulated by DIBA were found to be enriched in pathways such as the Phospholipase D signaling pathway, PI3K/Akt signaling pathway, and Epidermal growth factor receptor (EGFR) signaling pathway, all of which are related to lipid metabolism.

Figure 1: Proposed signaling pathway of this compound via PPARγ activation.

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, representative methodologies are described below.

Acute Oral Toxicity (LD50) Study

A standardized protocol, such as OECD Guideline 401, is typically followed.

Figure 2: General workflow for an acute oral toxicity study.

Methodology:

-

Animal Model: Typically, young adult albino rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A single dose of this compound, often diluted in a vehicle like corn oil, is administered by oral gavage. Multiple dose groups with a range of concentrations are used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

In Vitro Hepatocyte Lipid Accumulation Assay

Methodology:

-

Cell Culture: Murine (e.g., AML12) or human (e.g., L02) hepatocytes are cultured in appropriate media.

-

DIBA Exposure: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Lipid Staining: Intracellular lipid droplets are stained using a fluorescent dye such as Oil Red O or Bodipy.

-

Quantification: The amount of lipid accumulation is quantified by measuring the fluorescence intensity using a plate reader or by imaging and analyzing the stained cells.

-

Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and the PPARγ pathway.

Conclusion

This compound demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. The available data on genotoxicity and sensitization, primarily from read-across with dibutyl adipate, also suggest a low hazard potential in these areas. However, the potential for reproductive and developmental effects, as suggested by studies on related compounds, and the emerging evidence of interaction with the PPARγ signaling pathway, indicate that further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to chronic exposure and metabolic effects. This in-depth technical guide serves as a valuable resource for professionals in the fields of research, drug development, and regulatory affairs, providing a consolidated overview of the current state of knowledge on the toxicology of this compound.

References

- 1. This compound CAS 141-04-8 DIBA - Buy this compound, 141-04-8, DIBA Product on BOSS CHEMICAL [bosschemical.com]

- 2. This compound | 141-04-8 [chemicalbook.com]

- 3. Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer this compound through in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisobutyl Adipate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl adipate (DIBA) is a non-phthalate plasticizer increasingly used in a variety of consumer products, including cosmetics, food packaging, and toys. As a substitute for some traditional phthalate plasticizers, which have raised health concerns, understanding the biological activity and mechanism of action of DIBA is of significant scientific interest. This technical guide provides a comprehensive overview of the current research on DIBA's mechanism of action, with a focus on its interaction with nuclear receptors and subsequent effects on cellular signaling and lipid metabolism.

Core Mechanism of Action: PPARγ Activation

The primary mechanism of action identified for this compound involves its function as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Molecular Interaction with PPARγ

In silico molecular docking studies have demonstrated that DIBA has a strong binding affinity for the ligand-binding domain (LBD) of PPARγ.[1][3] This interaction is a key initiating event in the biological activity of DIBA.

Table 1: Molecular Docking Data of this compound with PPARγ-LBD

| Compound | Receptor | Binding Affinity (kcal/mol) |

| This compound (DIBA) | PPARγ-LBD | -6.2 |

Data sourced from in silico molecular docking studies.

The binding of DIBA to the PPARγ-LBD is predicted to induce a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Caption: Interaction of DIBA with the PPARγ signaling pathway.

Downstream Cellular Effects

Activation of PPARγ by DIBA leads to a cascade of downstream cellular events, primarily affecting lipid metabolism.

Increased Lipid Accumulation

In vitro studies using murine and human hepatocytes have shown that exposure to DIBA leads to a significant increase in intracellular lipid content. This is a hallmark of PPARγ activation and is consistent with the receptor's role in promoting adipogenesis.

Table 2: Effect of this compound on Intracellular Lipid Content

| Cell Line | Treatment | Concentration Range | Observation |

| Murine Hepatocytes | This compound | 3 - 3000 nM | Increased lipid accumulation |

| Human Hepatocytes | This compound | 3 - 3000 nM | Increased lipid accumulation |

Data is qualitative, based on Oil Red O staining experiments.

Altered Gene Expression

The binding of the DIBA-PPARγ/RXR complex to PPREs results in the altered transcription of genes involved in lipid metabolism. Key target genes that are upregulated include those involved in fatty acid uptake, synthesis, and storage, such as:

-

Fatty Acid Binding Protein 4 (FABP4)

-

Stearoyl-CoA Desaturase-1 (SCD1)

-

Fatty Acid Synthase (FASN)

This transcriptional reprogramming is the molecular basis for the observed increase in lipid accumulation.

Involvement of Other Signaling Pathways

Research suggests that the effects of DIBA on cellular metabolism may not be exclusively mediated by PPARγ. Target gene analysis has indicated the enrichment of genes involved in other signaling pathways, suggesting a more complex mechanism of action.

-

Phospholipase D (PLD) Signaling Pathway

-

Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) Signaling Pathway

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The crosstalk between PPARγ and these pathways in the context of DIBA exposure is an area for further investigation.

Caption: Potential signaling pathways affected by DIBA.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Silico Analysis: Molecular Docking

Objective: To predict the binding affinity and interaction between DIBA and the PPARγ ligand-binding domain.

Methodology:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of the human PPARγ-LBD is obtained from the Protein Data Bank (PDB). The structure of DIBA is generated and optimized using a chemical drawing software.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of DIBA within the ligand-binding pocket of PPARγ. The docking algorithm explores various conformations of the ligand and scores them based on a defined scoring function.

-

Analysis of Interactions: The resulting docked poses are analyzed to identify key amino acid residues involved in the interaction with DIBA, such as hydrogen bonds and hydrophobic interactions.

Caption: Workflow for in silico molecular docking analysis.

In Vitro Analysis: Cell Culture and Exposure

Objective: To investigate the cellular effects of DIBA in a controlled laboratory setting.

Methodology:

-

Cell Culture: Murine (e.g., AML12) or human (e.g., HepG2) hepatocyte cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

DIBA Treatment: Stock solutions of DIBA are prepared in a suitable solvent (e.g., DMSO). Cells are treated with a range of concentrations of DIBA for a specified duration (e.g., 24 hours).

-

Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT, MTS) is performed.

Lipid Accumulation Assay: Oil Red O Staining

Objective: To visualize and quantify the accumulation of intracellular lipids.

Methodology:

-

Fixation: Following DIBA treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with a fixing solution (e.g., 10% formalin).

-

Staining: The fixed cells are stained with a working solution of Oil Red O, a lipid-soluble dye.

-

Imaging and Quantification: The stained lipid droplets are visualized using a microscope. The amount of staining can be quantified by eluting the dye and measuring its absorbance.

Gene Expression Analysis: Quantitative PCR (qPCR)

Objective: To measure the changes in the expression of PPARγ target genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from DIBA-treated and control cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., FABP4, SCD1, FASN) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

Current research strongly indicates that this compound exerts its biological effects primarily through the activation of the PPARγ signaling pathway. This interaction leads to downstream changes in gene expression and a subsequent increase in intracellular lipid accumulation. While the involvement of other signaling pathways like PI3K/Akt is suggested, the precise molecular mechanisms and the full extent of DIBA's biological activity require further investigation. Future studies should focus on elucidating the complete toxicological profile of DIBA, determining its in vivo effects, and exploring the potential for crosstalk with other cellular signaling networks. A deeper understanding of these aspects is crucial for a comprehensive risk assessment of this widely used non-phthalate plasticizer.

References

Diisobutyl Adipate: An In-Depth Technical Guide on its Interaction with Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl adipate (DIBA) is a non-phthalate plasticizer increasingly used in a variety of consumer products, including cosmetics and food packaging. Its growing prevalence necessitates a thorough understanding of its interactions with biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding DIBA's toxicological profile, metabolic fate, and molecular-level interactions. Recent studies have highlighted its potential to disrupt lipid metabolism through the activation of the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway. Evidence also suggests possible effects on the thyroid hormone system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and proposed biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Toxicological Profile

The toxicological profile of this compound and its close structural analog, dibutyl adipate (DBA), has been evaluated through various in vitro and in vivo studies. Much of the publicly available quantitative data pertains to DBA, which is often used as a read-across substitute for DIBA in risk assessments.

Acute Toxicity

Acute toxicity studies indicate a low order of toxicity for adipate esters via oral and dermal routes.

| Compound | Test Type | Species | Route | Value | Reference |

| Dibutyl Adipate | LD50 | Rat | Oral | 12,900 mg/kg | [1](2) |

| Dibutyl Adipate | LD50 | Rat | Oral | >5,000 mg/kg | [3](4) |

| Dibutyl Adipate | LD50 | Rabbit | Dermal | 20,000 mg/kg | [1](2) |

| This compound | LD50 | Rat | Intraperitoneal | 5,676 mg/kg | [5](6) |

Repeated Dose Toxicity

Subchronic studies have been conducted to assess the effects of repeated exposure to adipate esters.

| Compound | Species | Exposure Route & Duration | NOAEL | LOAEL | Observed Effects at LOAEL | Reference |

| Dibutyl Adipate | Rat | Oral (gavage), 28 days | 1,000 mg/kg/day | - | No adverse effects observed | [7](8) |

| Dibutyl Adipate | Rabbit | Dermal | 0.5 ml/kg/day | 1.0 ml/kg/day | Significant reduction in body weight gain | (9) |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity screening studies have been performed, with a key study being an OECD 421 guideline study on this compound.

| Compound | Species | Study Type | NOAEL (Fertility) | NOAEL (Developmental) | LOAEL (Developmental) | Observed Effects at Developmental LOAEL | Reference |

| This compound | Rat | OECD 421 | 1,000 mg/kg/day | 300 mg/kg/day | 1,000 mg/kg/day | Decreased pup viability and body weight | (10) |

| Dibutyl Adipate | Rat | Intraperitoneal injection during gestation | - | 1.05 ml/kg | 1.75 ml/kg | Significant increase in fetal gross abnormalities | (9) |

Genotoxicity and Carcinogenicity

Genotoxicity studies on both DIBA and DBA have yielded mixed results, while data on carcinogenicity is limited.

| Compound | Assay Type | Test System | Metabolic Activation | Result | Reference |

| Dibutyl Adipate | Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | With and without | Negative | (9) |

| Dibutyl Adipate | Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With | Positive | (8) |

| This compound | Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With | Positive | (4) |

| Diisobutyl Phthalate (a related compound) | Comet Assay | Human lymphocytes and mucosal cells | Not applicable | Positive (DNA strand breaks) | (11) |

No long-term carcinogenicity studies on this compound were identified.

Molecular Mechanisms of Interaction

Recent research has begun to elucidate the molecular pathways through which DIBA interacts with biological systems, with a primary focus on its role as an endocrine disruptor.

PPARγ Signaling Pathway and Lipid Metabolism Disruption

In silico and in vitro studies have demonstrated that DIBA can interact with and activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.(12)

Mechanism of Action:

-